3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) |
InChI Key |
MJXJUQALCAZRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, highlighting differences in substituents, synthesis routes, and biological activities:
Structural and Functional Differences
- Trifluoromethyl groups (e.g., in CID 50990493) enhance metabolic stability and electron-withdrawing effects, altering acidity (pKa ~2.97 predicted) . Sulfonyl and piperidine moieties (e.g., in C₁₆H₂₀N₄O₄S) improve solubility and target specificity for enzymes like kinases .
Synthetic Routes :
- The target compound’s analogs are often synthesized via condensation (e.g., Vilsmeier-Haack reagent for esters ) or functional group interconversion (e.g., oxidation of aldehydes to carboxylic acids ).
- Halogenation (e.g., iodination using N-Iodosuccinimide in acetic acid ) is common for introducing reactive handles for further derivatization.
Physicochemical Properties
| Property | This compound | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid | 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 203.20 | 364.5 | 280.31 |
| Predicted pKa | ~3.5 (carboxylic acid) | ~2.97 | ~4.0 |
| Melting Point | Not reported | Not reported | 136°C |
| Key Functional Groups | Pyridin-2-yl, carboxylic acid | Trifluoromethyl, chloro, carboxylic acid | Phenyl, carboxylic acid |
Biological Activity
3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- CAS Number : 1152510-81-0
The biological activity of this compound has been attributed to several mechanisms:
- Anti-inflammatory Activity : Research indicates that this compound inhibits pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases. For instance, it has been shown to reduce TNF-alpha release in cellular models, suggesting a role in modulating immune responses .
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antimicrobial action, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. It has shown cytotoxic effects in vitro against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant antiproliferative activity .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties, this compound was tested on LPS-stimulated macrophages. Results showed a significant reduction in the secretion of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the compound's efficacy against various bacterial strains. The results demonstrated that the compound had sub-micromolar activity against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial infections .
Case Study 3: Anticancer Potential
In vitro assays conducted on cancer cell lines revealed that the compound inhibited cell growth effectively. The study reported IC50 values of approximately 54% inhibition for HepG2 cells, suggesting a promising avenue for further research into its anticancer properties .
Q & A
Q. What are the common synthetic routes for 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by hydrolysis of the ester group to yield the carboxylic acid. For example, analogous pyrazole derivatives are synthesized using Vilsmeier-Haack reagent for formylation, followed by ester hydrolysis under basic conditions (e.g., NaOH/EtOH). Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm functional groups and regiochemistry .
Q. What spectroscopic methods are critical for characterizing this compound and its analogs?
Key techniques include:
- -NMR : Identifies proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, pyrazole protons at δ 6.5–7.0 ppm).
- IR spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .
Q. How does the solubility profile of this compound influence experimental design?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Adjust pH with buffers (e.g., PBS) for in vitro studies .
Advanced Research Questions
Q. What strategies optimize the biological activity of pyrazole-4-carboxylic acid derivatives through structure-activity relationship (SAR) studies?
- Substituent variation : Replace the pyridinyl group with electron-withdrawing (e.g., CF) or electron-donating (e.g., OCH) groups to modulate electronic effects.
- Bioisosteric replacement : Substitute the pyridine ring with isoxazoles or triazoles to enhance metabolic stability.
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like LD transpeptidase or PPARγ, guiding rational design .
Q. How can computational modeling elucidate the mechanism of action for this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., mTOR or heme oxygenase) over 100 ns trajectories.
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What are the key challenges in analyzing stability under physiological conditions?
- pH-dependent degradation : Monitor via HPLC at 37°C in buffers (pH 2–9) to identify hydrolysis products (e.g., decarboxylation at low pH).
- Light sensitivity : Store solutions in amber vials to prevent photodegradation.
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for pyrazole derivatives) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial assays using CLSI guidelines).
- Structural confirmation : Re-characterize analogs via -NMR and HRMS to rule out regioisomeric impurities.
- Meta-analysis : Compare data across studies (e.g., IC values for mTOR inhibition) to identify outliers .
Methodological Best Practices
Q. What purification techniques are optimal for isolating high-purity samples?
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc to DCM/MeOH).
- Recrystallization : Employ ethanol/water mixtures for carboxylic acid derivatives.
- HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water for final polishing .
Q. How to validate synthetic yields and reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
